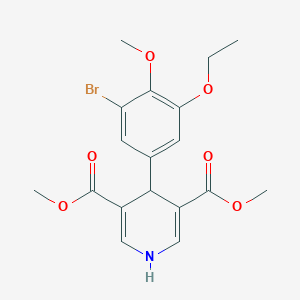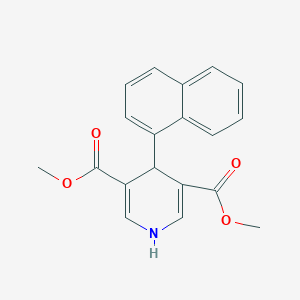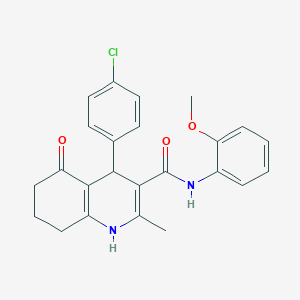![molecular formula C20H12F3NO2 B389787 N-(dibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B389787.png)
N-(dibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(dibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzamide: is a chemical compound with the molecular formula C20H12F3NO2 It is known for its unique structural properties, which include a dibenzo[b,d]furan moiety and a trifluoromethyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(dibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of Dibenzo[b,d]furan Core: The dibenzo[b,d]furan core can be synthesized through a series of reactions, including cyclization and dehydrogenation of appropriate precursors.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Coupling with Benzamide: The final step involves coupling the dibenzo[b,d]furan core with a benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(dibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(dibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,d]furan: A structurally related compound with similar properties but lacking the trifluoromethyl and benzamide groups.
N,N-Dimethyl-3-(trifluoromethyl)benzamide: Another related compound with a different substitution pattern.
Uniqueness
N-(dibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of both the dibenzo[b,d]furan core and the trifluoromethyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C20H12F3NO2 |
|---|---|
Peso molecular |
355.3g/mol |
Nombre IUPAC |
N-dibenzofuran-3-yl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H12F3NO2/c21-20(22,23)13-5-3-4-12(10-13)19(25)24-14-8-9-16-15-6-1-2-7-17(15)26-18(16)11-14/h1-11H,(H,24,25) |
Clave InChI |
YJNDCROFFUHCCW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B389705.png)


![Ethyl 5-[(2,4-dimethylanilino)carbonyl]-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B389711.png)
![Methyl 6-amino-5-cyano-4-[4-(methoxycarbonyl)phenyl]-2-(methoxymethyl)-4H-pyran-3-carboxylate](/img/structure/B389712.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B389713.png)
![Acenaphtho[1,2-b]quinoxaline-9,10-dicarbonitrile](/img/structure/B389719.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(methylsulfanyl)benzenesulfonamide](/img/structure/B389721.png)



![Ethyl 2-[(2-chlorobenzoyl)amino]-5-[(2-ethoxyanilino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B389726.png)

